molecular formula C22H17Cl3N2O3 B3690650 2-chloro-N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]benzamide

2-chloro-N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]benzamide

Cat. No.: B3690650
M. Wt: 463.7 g/mol
InChI Key: MZOZPCWSBYQMDC-UHFFFAOYSA-N
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Description

2-chloro-N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core with multiple chloro and methyl substitutions, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]benzamide typically involves multiple steps, including acylation, substitution, and coupling reactions. One common method involves the initial acylation of a phenylamine derivative with 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride under basic conditions. This is followed by a substitution reaction where the chloro group is introduced using a chlorinating agent such as thionyl chloride. The final step involves coupling the intermediate with 3-amino-2-chlorobenzamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines or thiols replace the chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-chloro-N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]benzamide
  • 2-chloro-N-[3-[[2-(2,4-dichloro-5-methylphenoxy)acetyl]amino]phenyl]benzamide

Uniqueness

The unique combination of chloro and methyl substitutions in 2-chloro-N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]benzamide imparts distinct chemical and biological properties compared to its analogs. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-chloro-N-[3-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl3N2O3/c1-13-9-14(23)10-19(25)21(13)30-12-20(28)26-15-5-4-6-16(11-15)27-22(29)17-7-2-3-8-18(17)24/h2-11H,12H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOZPCWSBYQMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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